1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride
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Overview
Description
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O2 and a molecular weight of 328.28 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride involves several steps. One common method starts with the reaction of anhydrous piperazine with di-tert-butyl carbonate to form 1-Boc-piperazine . This intermediate is then reacted with 3-pyrrolidinyl chloride under basic conditions to yield 1-Boc-4-(3-pyrrolidinyl)piperazine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.
Common reagents used in these reactions include acids for deprotection, bases for substitution, and catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The Boc group protects the amine functionality during synthetic processes, allowing for selective reactions at other sites on the molecule . Upon deprotection, the free amine can interact with biological targets, influencing various pathways and exerting its effects .
Comparison with Similar Compounds
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Boc-piperazine: A simpler derivative used in similar synthetic applications.
1-Boc-4-(3-hydroxypropyl)piperazine: Another derivative with a hydroxypropyl group instead of a pyrrolidinyl group.
Piperazine: The parent compound, widely used in pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields .
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;;/h11,14H,4-10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLOXHHNIMZXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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